molecular formula C24H24N2O7 B12335606 Thymidine,3',5'-dibenzoate

Thymidine,3',5'-dibenzoate

Cat. No.: B12335606
M. Wt: 452.5 g/mol
InChI Key: KDUSVCOBWGBFMQ-NACVHEQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine (B127349), 3',5'-dibenzoate is a derivative of thymidine, a fundamental component of DNA. lookchem.comontosight.ai This compound is characterized by the attachment of two benzoate (B1203000) groups to the 3' and 5' positions of the deoxyribose sugar moiety of thymidine. lookchem.comlookchem.com Its primary role in academic and industrial research is as a crucial intermediate in the synthesis of more complex nucleoside analogs, which are investigated for their therapeutic potential. lookchem.com The modification of thymidine through benzoylation provides a strategic advantage in the multi-step synthesis of novel antiviral and anticancer agents. lookchem.comontosight.ai

Table 1: Chemical and Physical Properties of Thymidine, 3',5'-dibenzoate

Property Value
CAS Number 35898-30-7
Molecular Formula C₂₄H₂₂N₂O₇
Molecular Weight 450.44 g/mol
Melting Point 195-196°C orgsyn.orgorgsyn.org
Appearance White solid orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H24N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,15,18-20H,12-14H2,1H3,(H,25,27,30)/t15?,18-,19+,20+/m0/s1

InChI Key

KDUSVCOBWGBFMQ-NACVHEQBSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Thymidine,3 ,5 Dibenzoate and Its Analogs

Direct Synthesis of Thymidine (B127349), 3',5'-dibenzoate

The direct synthesis of Thymidine, 3',5'-dibenzoate involves the coupling of a protected ribose sugar with a silylated thymine (B56734) base, a process that requires careful control of reaction conditions to ensure the desired stereochemistry and regioselectivity. orgsyn.orgorgsyn.org

A key strategy in the synthesis of 2'-deoxyribonucleosides like thymidine involves the use of a ribose precursor where the C2-ester serves a dual role. orgsyn.org It acts as a directing group during the glycosylation step and as a precursor for the subsequent deoxygenation at the 2'-position. orgsyn.org A notable example is the use of a m-(trifluoromethyl)benzoyl group at the C2 position. orgsyn.org This group facilitates the desired stereochemical outcome of the glycosylation and can be later removed to generate the 2'-deoxy functionality. orgsyn.orgacs.org

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides. drugfuture.comwikipedia.org This reaction involves the coupling of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid catalyst. drugfuture.comrsc.org The reaction of a ribose tetraester with a Lewis acid is thought to proceed through an oxacarbenium ion intermediate. orgsyn.org The presence of a participating group at the C2 position of the ribose, such as a benzoyl group, is crucial for directing the glycosylation to occur exclusively on the desired β-face of the sugar, leading to the natural stereochemistry of the nucleoside. orgsyn.orgdrugfuture.com Without a directing group at the C2 position, mixtures of anomers are often obtained. orgsyn.org Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) and tin(IV) chloride (SnCl4) are commonly used to catalyze this transformation. nih.govresearchgate.net The reaction is reversible, a property that has also been utilized in the anomerization and transglycosylation of nucleosides. nih.gov

CatalystSubstrate 1Substrate 2ProductYield
Trimethylsilyl triflate (TMSOTf)1,3,5-tribenzoyl-2-deoxy-2-[¹⁸F]fluoro-arabinofuranoseCytosine silyl (B83357) ether[¹⁸F]FACNot specified
Tin(IV) chloride (SnCl₄)Glycosyl bromides/trichloroacetimidatesNucleophilesGlycosidesNot specified

This table showcases examples of Lewis acids used in glycosylation reactions.

A key step in the synthesis of 2'-deoxynucleosides from ribonucleoside precursors is the removal of the 2'-hydroxyl group. A powerful method for this transformation is the photoinduced electron-transfer (PET) deoxygenation. acs.orgacs.org In this process, a strategically placed ester at the 2'-position, such as a benzoyl or 3-(trifluoromethyl)benzoyl group, is selectively cleaved under photochemical conditions. acs.orgresearchgate.net The reaction is typically carried out using a photosensitizer, such as carbazole (B46965) derivatives like 9-ethyl-3,6-dimethylcarbazole (B15053672) (DMECZ), in a suitable solvent system like 9:1 2-propanol/water. orgsyn.orgacs.org This method offers a regioselective means of deoxygenation, which is a critical step in converting ribonucleosides to their deoxy counterparts. acs.org

Achieving the correct stereochemistry at the anomeric carbon (C1') is a fundamental challenge in nucleoside synthesis. researchgate.netntu.edu.sg The Vorbrüggen glycosylation, with a participating group at the C2 position of the sugar, is a highly effective method for obtaining the desired β-anomer. orgsyn.orgdrugfuture.com This neighboring group participation involves the formation of a cyclic acyloxonium ion intermediate, which shields the α-face of the sugar and directs the incoming nucleobase to attack from the β-face. researchgate.net The choice of protecting groups on the sugar and the reaction conditions, including the Lewis acid and solvent, all play a role in the stereochemical outcome. researchgate.netnih.gov While methods for the synthesis of the natural β-nucleosides are well-established, the synthesis of the less common α-anomers often requires different strategies, such as anomerization of the β-product or the use of non-participating groups at the C2 position. researchgate.net

Precursor Synthesis and Intermediate Transformations

The successful synthesis of Thymidine, 3',5'-dibenzoate hinges on the careful preparation of key precursor molecules and the efficient transformation of intermediates.

The synthesis of the fully protected ribofuranose precursor is a critical initial step. orgsyn.org For instance, 1,3,5-O-Tribenzoyl-α-D-ribofuranose can be acylated at the 2-position to introduce the group that will later direct glycosylation and be removed during deoxygenation. orgsyn.orgorgsyn.org A typical procedure involves reacting 1,3,5-tri-O-benzoyl-α-D-ribofuranose with an acylating agent like 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as 2,6-lutidine in a dry solvent like dichloromethane. orgsyn.orgorgsyn.org This reaction yields the desired 1,3,5-O-Tribenzoyl-2-O-[(3-trifluoromethyl)benzoyl]-α-D-ribofuranose, which is a stable, crystalline solid that can be purified by chromatography. orgsyn.orgorgsyn.org

Starting MaterialReagentBaseProductYield
1,3,5-tri-O-benzoyl-α-D-ribofuranose3-(trifluoromethyl)benzoyl chloride2,6-lutidine1,3,5-O-Tribenzoyl-2-O-[(3-trifluoromethyl)benzoyl]-α-D-ribofuranose82% orgsyn.org

This table details the synthesis of a key acylated ribofuranose precursor.

Synthesis of Silylated Pyrimidine (B1678525) Bases (e.g., 2,4-Bis(trimethylsilyloxy)-5-methylpyrimidine)

A common and efficient method for the synthesis of nucleosides involves the condensation of a protected sugar with a silylated pyrimidine base. The silylation of the pyrimidine base, such as thymine, enhances its solubility in organic solvents and increases the nucleophilicity of the nitrogen atoms, facilitating the subsequent glycosylation reaction.

The synthesis of 2,4-Bis(trimethylsilyloxy)-5-methylpyrimidine is a foundational step. This is typically achieved by treating thymine with a silylating agent, such as chlorotrimethylsilane (B32843), in the presence of a base like triethylamine (B128534) and a suitable solvent like benzene (B151609). The reaction proceeds by the silylation of the hydroxyl groups of the tautomeric form of thymine. The resulting 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine is a reactive intermediate ready for coupling with a protected sugar derivative.

A typical procedure involves stirring a suspension of thymine and chlorotrimethylsilane in benzene under an inert atmosphere, followed by the dropwise addition of triethylamine. After an overnight reaction, the precipitated triethylammonium (B8662869) chloride and any unreacted thymine are removed by filtration. The solvent is then evaporated under reduced pressure, and the resulting viscous oil is distilled to yield 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine as a product that solidifies upon standing.

Intermediate 3',5'-Di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine Synthesis

The synthesis of the target compound, Thymidine,3',5'-dibenzoate, often proceeds through a ribonucleoside intermediate which is subsequently deoxygenated at the 2'-position. A key intermediate in this pathway is 3',5'-Di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine.

This intermediate is synthesized by the coupling of a fully protected ribofuranose derivative with the silylated pyrimidine base. Specifically, 1,3,5-tri-O-benzoyl-2-O-[(3-trifluoromethyl)benzoyl]-α-D-ribofuranose is reacted with 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine in a solvent like acetonitrile. The reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride, which is added dropwise to the cooled reaction mixture.

Upon completion of the reaction, the mixture is quenched with an aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed and dried. Purification by flash column chromatography yields the desired 3',5'-Di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine as a white solid. This intermediate contains the necessary benzoyl groups at the 3' and 5' positions and a strategically placed (3-trifluoromethyl)benzoyl group at the 2' position, which can be selectively removed in a subsequent deoxygenation step.

Protecting Group Strategies in Thymidine Chemistry

The selective manipulation of the hydroxyl groups of the deoxyribose sugar in thymidine is paramount for the synthesis of its derivatives. This is achieved through the use of various protecting groups that can be introduced and removed under specific conditions.

Benzoyl Protection at 3' and 5' Hydroxyl Groups

Benzoyl groups are widely used for the protection of the 3' and 5' hydroxyl functions of thymidine. Their stability under a range of reaction conditions and the relative ease of their introduction and removal make them a popular choice. The benzoylation of thymidine can be achieved by reacting it with benzoyl chloride in the presence of a base, such as pyridine (B92270).

Typically, the reaction is carried out by adding benzoyl chloride to a solution of thymidine in pyridine at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The resulting product, this compound, can be purified by crystallization or chromatography. The benzoyl groups protect the 3' and 5' hydroxyls, allowing for chemical modifications at other positions of the nucleoside.

CompoundProtecting GroupPosition(s) Protected
This compoundBenzoyl3' and 5' hydroxyls

Other Acyl Protecting Groups (e.g., Acetyl, Levulinyl)

Besides the benzoyl group, other acyl protecting groups such as acetyl and levulinyl groups are also employed in thymidine chemistry. Acetyl groups, introduced using acetic anhydride (B1165640), offer temporary protection and can be removed under milder basic conditions than benzoyl groups.

The levulinyl group is particularly noteworthy due to its orthogonal deprotection conditions. It is stable to acidic and many basic conditions but can be selectively removed using hydrazine (B178648) hydrate (B1144303) in a mixture of pyridine and acetic acid. This orthogonality allows for the selective deprotection of a levulinyl-protected hydroxyl group in the presence of other protecting groups like benzoyl or silyl ethers, enabling complex synthetic strategies. For instance, the 5'-hydroxyl group can be protected with a levulinyl group, allowing for manipulations at the 3'-position, followed by the specific removal of the levulinyl group to enable further reactions at the 5'-position.

Protecting GroupReagent for IntroductionDeprotection ConditionsKey Feature
AcetylAcetic anhydrideMild base (e.g., ammonia)Temporary protection
LevulinylLevulinic anhydride or levulinic acid with a coupling agentHydrazine hydrate in pyridine/acetic acidOrthogonal deprotection

Selective Protection and Deprotection Methodologies

The ability to selectively protect and deprotect the hydroxyl groups of thymidine is crucial for the synthesis of complex derivatives. The primary 5'-hydroxyl group is generally more reactive than the secondary 3'-hydroxyl group due to less steric hindrance. This difference in reactivity can be exploited for selective protection.

For instance, by using a limited amount of a protecting group reagent, it is often possible to selectively protect the 5'-hydroxyl group. Subsequent protection of the 3'-hydroxyl group can then be carried out with a different protecting group, allowing for orthogonal control.

Selective deprotection is equally important. For example, in a molecule containing both 3'- and 5'-benzoyl groups, it is challenging to selectively deprotect one over the other using standard hydrolysis conditions. However, enzymatic methods can offer a solution. Furthermore, the use of different protecting groups with distinct lability, such as a silyl ether at one position and an acyl group at another, allows for their sequential removal under specific conditions (e.g., fluoride (B91410) ions for silyl ethers and base for acyl groups). The strategic choice of protecting groups and their sequential manipulation are key to the successful synthesis of complex thymidine analogs.

Enzymatic Approaches in Nucleoside Derivatization Relevant to Thymidine Benzoylation

Enzymatic methods have emerged as powerful tools in nucleoside chemistry, offering high regioselectivity and mild reaction conditions, often avoiding the need for complex protection and deprotection steps. Lipases, in particular, have been extensively studied for the acylation of nucleosides, including thymidine.

Lipase-catalyzed benzoylation of thymidine has been shown to be highly regioselective. For example, using Candida antarctica lipase (B570770) B (CALB), the benzoylation of thymidine with a benzoyl donor, such as vinyl benzoate (B1203000), can be directed almost exclusively to the 5'-hydroxyl group. researchgate.net This high regioselectivity is attributed to the specific recognition of the primary hydroxyl group by the enzyme's active site.

The reaction is typically carried out in an organic solvent, and the enzyme can often be immobilized, allowing for easy recovery and reuse. This enzymatic approach provides a green and efficient alternative to traditional chemical methods for the synthesis of 5'-O-benzoyl-thymidine, a key precursor for further derivatization.

EnzymeSubstrateAcyl DonorRegioselectivity
Candida antarctica lipase B (CALB)ThymidineVinyl benzoateSelective for 5'-hydroxyl
Pseudomonas cepacia lipase2'-deoxynucleosidesVarious acyl donorsCan be selective for 3'- or 5'-hydroxyl depending on conditions

These enzymatic methods are not limited to benzoylation and can be applied for the introduction of various other acyl groups, providing a versatile platform for the synthesis of a wide range of thymidine derivatives with high precision and efficiency. figshare.comcore.ac.uk

Regioselective Enzymatic Hydrolysis of O-Levulinylnucleosides

The regioselective enzymatic hydrolysis of di-acylated nucleosides is a well-established method for the preparation of partially protected building blocks, which are crucial for the synthesis of oligonucleotides. Research has demonstrated that certain lipases can selectively cleave acyl groups from specific positions on the sugar moiety of a nucleoside.

Detailed Research Findings:

A notable example of this methodology is the regioselective hydrolysis of 3',5'-di-O-levulinyl-2'-deoxynucleosides. Studies have shown that Candida antarctica lipase B (CAL-B) is a highly effective biocatalyst for this transformation. The enzyme selectively hydrolyzes the levulinate ester at the 5'-position, yielding the corresponding 3'-O-levulinyl-2'-deoxynucleosides in high yields, often exceeding 80%. This enzymatic approach is advantageous as it circumvents the need for complex chemical protection and deprotection steps. The reaction is typically carried out in a buffered aqueous solution, and the enzyme can often be recycled.

It is important to note, however, that the substrate specificity of the enzyme is a critical factor. While levulinyl esters are readily hydrolyzed by CAL-B, the same is not true for all acyl groups. Research indicates that benzoyl groups are poor substrates for enzymatic hydrolysis by common lipases such as CAL-B, Pseudomonas cepacia lipase (PSL-C), and porcine liver esterase (PLE). acs.org The enzymatic hydrolysis of 5'-O-benzoylthymidine, for instance, proceeds with low efficiency, yielding 50% or less of the deprotected product even after extended reaction times. acs.org

This finding strongly suggests that the synthesis of Thymidine, 3',5'-dibenzoate via the regioselective enzymatic hydrolysis of a levulinyl-benzoyl-thymidine precursor would be an inefficient and impractical strategy. The scientific literature does not support this specific synthetic route. Instead, the synthesis of Thymidine, 3',5'-dibenzoate is typically achieved through chemical benzoylation methods.

While direct enzymatic hydrolysis to produce Thymidine, 3',5'-dibenzoate is not feasible, the enzymatic regioselective acylation of thymidine is a viable and widely studied alternative for producing related compounds.

Enzymatic Acylation of Thymidine:

Candida antarctica lipase B has demonstrated high regioselectivity in the acylation of the 5'-hydroxyl group of thymidine and other 2'-deoxynucleosides. mdpi.com This allows for the efficient synthesis of 5'-O-acyl-2'-deoxynucleosides. For example, using vinyl benzoate as an acyl donor in the presence of CAL-B can lead to the formation of 5'-O-benzoylthymidine.

To achieve diacylation, such as in the synthesis of Thymidine, 3',5'-dibenzoate, a combination of enzymes or a modification of the reaction conditions may be necessary. For instance, a mixture of lipases has been used to synthesize diacylated nucleosides. core.ac.uk

Data on Regioselective Enzymatic Reactions of Thymidine Derivatives:

The following table summarizes the typical regioselectivity observed in enzymatic reactions involving thymidine and related nucleosides.

EnzymeSubstrateReaction TypeMajor ProductReference
Candida antarctica lipase B (CAL-B)3',5'-Di-O-levulinyl-2'-deoxynucleosidesHydrolysis3'-O-Levulinyl-2'-deoxynucleosides
Candida antarctica lipase B (CAL-B)ThymidineAcylation with vinyl benzoate5'-O-Benzoylthymidine researchgate.net
Pseudomonas cepacia lipase (PSL-C)5'-O-BenzoylthymidineHydrolysisLow conversion to Thymidine acs.org

Interactive Data Table: Enzymatic Modification of Thymidine (This is a simplified, non-interactive representation for this format)

Enzyme NameReactionSubstrateProductYield (%)
Candida antarctica lipase BHydrolysis3',5'-Di-O-levulinylthymidine3'-O-Levulinylthymidine>80
Candida antarctica lipase BAcylationThymidine5'-O-BenzoylthymidineHigh
Pseudomonas cepacia lipaseHydrolysis5'-O-BenzoylthymidineThymidine<50

Spectroscopic and Structural Characterization of Thymidine,3 ,5 Dibenzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Thymidine (B127349), 3',5'-dibenzoate. It provides information on the connectivity of atoms and their spatial arrangement.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of Thymidine, 3',5'-dibenzoate. The addition of two benzoyl groups to the thymidine scaffold induces significant changes in the chemical shifts of the sugar moiety's protons and carbons compared to the parent nucleoside.

In the ¹H NMR spectrum, the protons at the 3' and 5' positions of the deoxyribose ring show a downfield shift due to the deshielding effect of the electron-withdrawing benzoyl groups. For instance, in the related compound 3',5'-diacetylthymidine, the signals for H-3', H-5', and H-5'' are observed at approximately 5.23 ppm and 4.3-4.4 ppm, respectively, which is significantly downfield from their positions in unsubstituted thymidine. chemicalbook.com A similar trend is expected for the dibenzoate derivative. The aromatic protons of the two benzoate (B1203000) groups would appear as complex multiplets in the aromatic region of the spectrum (typically 7.2-8.2 ppm).

The table below shows representative ¹H NMR chemical shift data for the related compound, 3',5'-diacetylthymidine, which illustrates the expected regions for the proton signals of Thymidine, 3',5'-dibenzoate.

Table 1. Representative ¹H NMR Chemical Shifts for 3',5'-diacetylthymidine in CDCl₃ chemicalbook.com
Proton AssignmentChemical Shift (ppm)
H-6 (Thymine)7.29
H-1' (Sugar)6.35
H-3' (Sugar)5.23
H-4', H-5', H-5'' (Sugar)4.2-4.4
H-2', H-2'' (Sugar)2.1-2.5
CH₃ (Thymine)1.95
CH₃ (Acetyl)2.13, 2.12

NMR spectroscopy is invaluable for studying the preferred conformation of molecules in solution. For Thymidine, 3',5'-dibenzoate, key conformational features include the pucker of the deoxyribose ring, the orientation around the glycosidic bond (the χ angle), and the conformation of the exocyclic C4'-C5' bond.

Analysis of the scalar coupling constants (J-values) between protons on the sugar ring allows for the determination of the ring's pucker, which typically exists in equilibrium between C2'-endo (S-type) and C3'-endo (N-type) conformations. Studies on related thymidine dimers have shown that modifications to the internucleotide linkage can influence sugar conformation, though it often preferentially adopts an S-type conformation. nih.gov The presence of bulky benzoyl groups at the 3' and 5' positions can influence this equilibrium. The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons, can be used to determine the orientation around the glycosidic bond, defining whether the thymine (B56734) base is in a syn or anti conformation relative to the sugar.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals and for detailed conformational analysis.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is highly effective for assigning the carbons of the deoxyribose ring and the thymine base by correlating them to their known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds. This is particularly useful for confirming the structure of Thymidine, 3',5'-dibenzoate by showing correlations between the protons of the benzoate groups and the carbonyl carbon, as well as crucial correlations between the sugar protons (H-3' and H-5') and the carbonyl carbons of the attached benzoate groups, confirming the sites of esterification.

Exchange Spectroscopy (EXSY): If the molecule undergoes conformational exchange on the NMR timescale (e.g., between different sugar pucker conformations or rotation around single bonds), EXSY can be used to detect and quantify the rates of these dynamic processes.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Thymidine, 3',5'-dibenzoate and to obtain structural information from its fragmentation pattern. The nominal molecular weight of Thymidine, 3',5'-dibenzoate (C₂₄H₂₂N₂O₇) is 450.4 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺). This ion can then undergo fragmentation. The fragmentation pattern provides a fingerprint that can help to confirm the structure. Key fragmentation pathways for Thymidine, 3',5'-dibenzoate would likely involve:

Cleavage of the ester bonds, resulting in the loss of benzoic acid (122 Da) or a benzoyl radical (105 Da).

Cleavage of the glycosidic bond, separating the thymine base from the dibenzoylated sugar moiety.

Fragmentation of the sugar ring.

The table below outlines a plausible fragmentation pattern for Thymidine, 3',5'-dibenzoate.

Table 2. Plausible Mass Spectrometric Fragments of Thymidine, 3',5'-dibenzoate
m/z Value (for [M+H]⁺)Plausible Fragment IdentityFragment Lost
451.15[M+H]⁺ (Pseudomolecular ion)-
329.11[M - C₇H₅O₂]⁺Benzoyl radical
223.06[M - 2(C₇H₅O₂)]⁺Two Benzoyl radicals
127.05[Thymine + 2H]⁺Dibenzoylated deoxyribose
105.03[C₆H₅CO]⁺Benzoyl cation

Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy for Molecular Interactions

UV and CD spectroscopy are used to study the electronic properties and chirality of molecules. nih.gov The UV spectrum of Thymidine, 3',5'-dibenzoate is dominated by strong absorptions from the thymine base and the two benzoate chromophores. The thymine base has a characteristic absorption maximum around 267 nm. xray.cz The benzoate groups introduce intense new absorption bands, typically around 230 nm and 270-280 nm. The interaction between these chromophores can lead to shifts in the absorption maxima and changes in their intensities, providing information about their relative spatial orientation.

Circular Dichroism (CD) spectroscopy is particularly sensitive to the molecule's three-dimensional structure. xray.cz As thymidine is an inherently chiral molecule due to the stereocenters in the deoxyribose sugar, it gives a characteristic CD spectrum. The introduction of the achiral benzoate groups at the 3' and 5' positions results in induced CD signals from their electronic transitions. The signs and magnitudes of these induced signals are highly dependent on their orientation relative to the chiral sugar moiety. Therefore, CD spectroscopy can be a powerful tool for studying the solution-state conformation of the benzoyl groups and their potential intramolecular interactions (e.g., π-π stacking) with the thymine base or with each other. nih.gov

X-ray Crystallography of Related Benzoylated Nucleosides and Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for Thymidine, 3',5'-dibenzoate itself may not be readily available in public databases, analysis of closely related structures, such as acylated or benzoylated nucleosides, offers valuable insights into the expected solid-state conformation.

For example, the crystal structure of 3′,5′-di-O-acetyl-N(4)-hydroxy-2′-deoxycytidine, a related modified nucleoside, has been determined. researchgate.net Such studies reveal precise bond lengths, bond angles, and torsion angles. Key parameters that would be determined for Thymidine, 3',5'-dibenzoate include:

The conformation of the deoxyribose ring (sugar pucker).

The torsion angle of the glycosidic bond, defining the syn or anti orientation of the thymine base.

The precise orientation of the 3'- and 5'-benzoyl groups relative to the sugar ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack in the crystal lattice.

This detailed structural information is crucial for understanding the molecule's physical properties and for computational modeling studies.

Conformational Analysis of Thymidine,3 ,5 Dibenzoate and Its Analogues

Computational Chemistry and Molecular Modeling Studies

Theoretical Studies on Intramolecular Interactions

Theoretical studies, employing computational chemistry methods, provide profound insights into the intramolecular interactions that govern the three-dimensional structure and conformational preferences of Thymidine (B127349), 3',5'-dibenzoate. These non-covalent interactions, though weak individually, collectively play a crucial role in determining the molecule's shape, stability, and ultimately its biological activity. The primary intramolecular forces at play within Thymidine, 3',5'-dibenzoate include stacking interactions, hydrogen bonding, and steric effects.

Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have been instrumental in elucidating the conformational landscape of nucleoside analogues. scirp.orgmdpi.com These methods allow for the calculation of molecular energies for different conformations, the analysis of orbital interactions, and the prediction of stable geometries.

Furthermore, the presence of the bulky benzoate (B1203000) groups at the 3' and 5' positions of the deoxyribose sugar imposes considerable steric constraints. These steric clashes influence the puckering of the furanose ring and the torsional angles along the phosphodiester backbone in related nucleotide structures. For Thymidine, 3',5'-dibenzoate, theoretical calculations can predict the most favorable sugar pucker (typically C2'-endo or C3'-endo) and the preferred orientation around the glycosidic bond (syn or anti). In many thymidine analogues, the anti conformation is favored. nih.gov

While classical hydrogen bonds are less prominent within the modified regions of a single Thymidine, 3',5'-dibenzoate molecule, weaker C-H···O interactions between the sugar protons and the oxygen atoms of the benzoate carbonyl groups can contribute to conformational stability. Natural Bond Orbital (NBO) analysis, a computational method, is often employed to identify and quantify the strength of such weak hydrogen bonds.

The interplay of these intramolecular forces results in a complex potential energy surface with multiple local minima, each corresponding to a different stable conformation. Theoretical studies can map this surface to identify the most populated conformational states and the energy barriers between them.

Below is a data table summarizing the types of intramolecular interactions theoretically studied in nucleoside analogues similar to Thymidine, 3',5'-dibenzoate, along with typical computational methods and findings.

Interaction TypeInvolved MoietiesComputational MethodTypical Findings
π-π Stacking Benzoate rings and Thymine (B56734) baseDFT, MP2Stabilization of folded conformations through attractive dispersion and electrostatic forces.
Steric Hindrance Benzoate groups and Deoxyribose sugarMolecular Mechanics, DFTRestriction of bond rotations, influencing sugar pucker and glycosidic torsion angles.
Weak Hydrogen Bonds (C-H···O) Sugar C-H bonds and Benzoate carbonyl oxygensNBO Analysis, AIM TheoryMinor but cumulative contribution to conformational stability.
Torsional Strain Deoxyribose ring and linkages to benzoate groupsConformational Analysis using DFTDetermination of low-energy conformers based on torsional angles (e.g., γ, δ, ε).

It is important to note that while these theoretical studies provide a detailed picture of the intramolecular interactions in the gas phase or in implicit solvent models, the actual conformational preferences in solution can be influenced by solvent effects. plos.org

Chemical Modifications and Derivatization Strategies Utilizing Thymidine,3 ,5 Dibenzoate

Conversion to Deoxyribonucleosides and Other Nucleoside Frameworks

The protected nature of Thymidine (B127349), 3',5'-dibenzoate makes it an excellent starting material for the synthesis of other 2'-deoxyribonucleosides. The stability of the benzoyl groups allows for modifications at the nucleobase, such as at the C4 or C5 position, without disturbing the sugar hydroxyls. Following base modification, the benzoyl groups can be cleaved, typically under basic conditions (e.g., with ammonia (B1221849) in methanol), to yield the desired deoxyribonucleoside.

Furthermore, this compound is a key precursor in constructing more complex nucleoside frameworks. For instance, it can be used in glycosylation reactions to form novel nucleosides. The Vorbrüggen glycosylation is a common method where a silylated heterocycle is coupled with a protected sugar derivative. While Thymidine, 3',5'-dibenzoate is already a complete nucleoside, its derivatives can be part of strategies to build dinucleotides or other linked nucleoside structures where the dibenzoate serves to protect the terminal unit during chain elongation. researchgate.net The strategic removal of these groups is crucial for the subsequent formation of internucleotidic linkages in oligonucleotide synthesis. researchgate.netrsc.org

Thionucleoside Synthesis via C-4 Carbonyl Modification

Modification of the C-4 carbonyl group of the thymine (B56734) base is a significant strategy for altering the biological properties of nucleosides. The replacement of the C-4 oxygen with sulfur to create a 4-thiothymidine (B1630790) derivative can enhance the lipophilicity of the molecule. researchgate.net This increased lipophilicity may improve the transport of these analogs across cellular membranes, including the blood-brain barrier. researchgate.net

The conversion of the C-4 carbonyl group to a thiocarbonyl is commonly achieved through an oxygen-sulfur exchange reaction. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective thionating agent for this purpose. researchgate.netnih.gov The reaction mechanism involves the formation of a reactive dithiophosphine ylide which attacks the carbonyl oxygen, leading to a thiaoxaphosphetane intermediate. This intermediate then undergoes a Wittig-like rearrangement to yield the desired thione and a stable phosphorus oxide byproduct. mdpi.com

The reaction is typically performed under mild conditions in an appropriate solvent like toluene (B28343) or dichloromethane. nih.gov The use of Lawesson's reagent is compatible with the benzoyl protecting groups on the sugar moiety of Thymidine, 3',5'-dibenzoate, allowing for the selective thionation of the thymine base. researchgate.net This selective modification underscores the importance of the dibenzoate protecting group strategy in synthesizing 4-thionucleosides. nih.gov

ReagentReaction TypeTarget GroupProduct TypeKey Advantage
Lawesson's ReagentThionationC-4 Carbonyl4-ThiothymidineEnhanced Lipophilicity
Phosphorus PentasulfideThionationCarbonyl GroupsThioamides, ThionesAlternative to Lawesson's Reagent
Curphey's ReagentThionationCarbonyl GroupsMulti-thionated productsHigher reactivity

Introduction of Azido (B1232118) and Triazole Moieties

The introduction of azido (N₃) groups into the thymidine framework opens up a vast field of chemical biology and medicinal chemistry applications through subsequent cycloaddition reactions. An azido group can be introduced at various positions, but a common strategy involves the modification of the sugar moiety, for instance, by converting a hydroxyl group into an azide (B81097). This creates an azido-nucleoside precursor. researchgate.net

These azido-derivatives are key precursors for synthesizing triazole-containing nucleosides via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". mdpi.comnih.gov This reaction involves the coupling of an azide with an alkyne to form a stable 1,2,3-triazole ring. The resulting triazole ring can act as a linker to connect the nucleoside to other molecules or as a stable, isosteric replacement for other chemical groups. rsc.org

While the classical Huisgen cycloaddition is often catalyzed by copper(I), the cytotoxicity of copper has limited its application in living systems. nih.gov This led to the development of copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC). chempep.cominterchim.fr This bioorthogonal reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or difluorinated cyclooctyne (B158145) (DIFO), which react rapidly with azides without the need for a metal catalyst. nih.govwikipedia.org

Azido-modified derivatives of Thymidine, 3',5'-dibenzoate can be deprotected and then utilized in SPAAC reactions for in vivo imaging and labeling of biomolecules. nih.gov For example, an azide-bearing nucleoside can be metabolically incorporated into the DNA of living cells and subsequently labeled with a cyclooctyne-conjugated fluorescent probe, allowing for the visualization of DNA synthesis and cellular dynamics without apparent toxicity. nih.govwikipedia.org

Reaction TypeKey FeatureCatalystCommon ReagentsPrimary Application
Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Forms 1,4-disubstituted 1,2,3-triazolesCopper(I)Terminal Alkynes, AzidesSynthesis of complex molecules researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bioorthogonal, fast kineticsNone (Copper-free)Cyclooctynes (DBCO, DIFO), AzidesIn vivo imaging, bioconjugation interchim.frsigmaaldrich.com

The introduction of a triazole ring into a nucleoside derivative can significantly influence its three-dimensional structure and conformational preferences. researchgate.net The triazole ring itself is planar, but its linkage to the nucleoside and any substituents on the triazole can create rotational barriers, leading to the existence of conformational isomers, or conformers. ekb.eg

The conformational flexibility or rigidity of these triazolyl derivatives is crucial for their biological activity, particularly if they are designed to interact with specific biological targets like enzymes or nucleic acid structures. nih.gov The orientation of the triazole ring relative to the sugar and base moieties can be studied using techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT). ekb.egpacific.edu These studies help in understanding the structure-activity relationship and in designing nucleoside analogs with optimized conformational properties for enhanced biological efficacy.

Fluorinated Thymidine Derivatives

Fluorination of nucleosides is a well-established strategy in medicinal chemistry to modulate their metabolic stability, lipophilicity, and biological activity. Introducing fluorine atoms can block metabolic pathways, alter electronic properties, and enhance binding affinity to target enzymes.

Derivatives of Thymidine, 3',5'-dibenzoate can be used as precursors for the synthesis of fluorinated analogs. Fluorine can be introduced at various positions on the sugar ring or the nucleobase. For example, fluorination at the 5'-position of the sugar can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a tosylate) with a fluoride (B91410) source. The resulting 5'-fluoro-5'-deoxythymidine derivatives are of significant interest. For instance, 3'-azido-3',5'-dideoxy-5'-fluorothymidine is a known modified nucleoside. nih.gov Additionally, radiofluorination using ¹⁸F is a key technique for producing tracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of biological processes. rsc.org

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
3'-Azido-3',5'-dideoxy-5'-fluorothymidineC₁₀H₁₂FN₅O₃269.23Contains both azido and fluoro groups
dT-C⁵-AMBF₃Not specifiedNot specified¹⁸F-labeled analog for PET imaging
dT-N³-AMBF₃Not specifiedNot specified¹⁸F-labeled analog for PET imaging

Synthesis of Ether-Linked Oligonucleoside Analogues

The synthesis of oligonucleoside analogues featuring ether linkages instead of the natural phosphodiester backbone is an area of significant interest for developing therapeutic and diagnostic agents with modified physicochemical properties. However, the direct utilization of Thymidine, 3',5'-dibenzoate as a precursor for such syntheses is not a commonly documented strategy. The primary challenge lies in the need for selective deprotection of either the 3'- or 5'-O-benzoyl group to allow for the formation of an ether bond.

Standard oligonucleotide synthesis protocols are optimized for acid-labile protecting groups like the dimethoxytrityl (DMT) group at the 5'-position, which allows for iterative, directional chain extension. biosyn.com The benzoyl esters in Thymidine, 3',5'-dibenzoate are significantly more stable and require harsher, basic conditions for removal, which could compromise the integrity of other components of a growing oligonucleotide chain. nih.gov

A hypothetical synthetic route for an ether-linked thymidine dimer starting from Thymidine, 3',5'-dibenzoate would necessitate a multi-step process:

Selective Deprotection: One of the benzoyl groups would need to be selectively removed to expose a free hydroxyl group. This is a non-trivial step due to the similar reactivity of the 3' and 5' esters.

Activation and Coupling: The newly freed hydroxyl group would then need to be coupled with a suitably activated partner nucleoside to form the ether linkage.

Given the complexities of selective deprotection, researchers typically opt for starting materials with orthogonal protecting groups that can be removed under distinct, mild conditions to achieve the desired regioselectivity for forming ether linkages.

Use as a Building Block in Oligonucleotide Synthesis

The application of Thymidine, 3',5'-dibenzoate as a direct building block in standard oligonucleotide synthesis methodologies is not conventional. The established phosphoramidite (B1245037) and other solid-phase synthesis strategies rely on a specific set of protecting groups that are compatible with the iterative nature of the synthesis cycle.

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. utupub.fiumich.edu This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. A key feature of these monomers is the presence of an acid-labile 5'-O-dimethoxytrityl (DMT) group and a reactive 3'-O-phosphoramidite moiety. slideshare.net

The structure of Thymidine, 3',5'-dibenzoate is incompatible with this methodology for several reasons:

Lack of a 5'-DMT Group: The 5'-hydroxyl is protected by a benzoyl group, which is not removable under the mild acidic conditions used for DMT cleavage in each synthesis cycle.

Absence of a 3'-Phosphoramidite: The 3'-hydroxyl is also protected by a benzoyl group, preventing the introduction of the phosphoramidite group necessary for coupling.

Therefore, to be utilized in phosphoramidite synthesis, Thymidine, 3',5'-dibenzoate would first need to be chemically converted into a standard thymidine phosphoramidite building block. This conversion would involve:

Complete removal of both benzoyl groups.

Selective protection of the 5'-hydroxyl group with a DMT group.

Phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.

This multi-step conversion essentially reverts the molecule back to the standard synthetic precursor, making the initial use of dibenzoyl protection for this purpose inefficient.

Alternative strategies for oligonucleotide assembly, such as the H-phosphonate and phosphotriester methods, also rely on the principle of sequential addition of appropriately protected monomers. These methods similarly require a free 5'-hydroxyl group for chain elongation and a reactive group at the 3'-position for coupling.

The benzoyl protection at both the 3' and 5' positions of Thymidine, 3',5'-dibenzoate makes it unsuitable as a direct monomer in these assembly strategies. The conditions required to remove the benzoyl groups are generally not compatible with the stability of the growing oligonucleotide chain and the solid support. For instance, the strong basic conditions needed for benzoyl group hydrolysis could lead to cleavage of the oligonucleotide from the support and potential degradation of the chain. nih.gov

Advanced Research Applications of Thymidine,3 ,5 Dibenzoate in Organic and Bioorganic Chemistry

Reagent in Complex Organic Synthesis

Thymidine (B127349),3',5'-dibenzoate serves as a crucial intermediate and reagent in the multi-step synthesis of complex organic molecules, particularly other nucleoside analogs. lookchem.com The benzoyl groups act as protecting groups for the 3' and 5' hydroxyl functions of the thymidine molecule. This protection is vital as it prevents these hydroxyl groups from participating in unwanted side reactions during subsequent chemical modifications at other positions of the nucleoside, such as the sugar moiety or the pyrimidine (B1678525) base. ontosight.ai This strategy allows for regioselective reactions, ensuring that chemical transformations occur only at the desired locations on the molecule.

A significant application of thymidine,3',5'-dibenzoate is in the de novo synthesis of 2'-deoxyribonucleosides. orgsyn.org In a well-established procedure, it is synthesized from a more complex precursor, 3',5'-di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine, through a photoinduced electron-transfer (PET) reaction. orgsyn.orgorgsyn.org This method highlights the role of the dibenzoate derivative as a stable, isolable intermediate that can be converted to the final target molecule under specific reaction conditions. The lipophilic nature imparted by the benzoate (B1203000) groups also enhances the solubility of the nucleoside in organic solvents, facilitating its use in a broader range of reaction media. researchgate.net

Furthermore, the strategic use of this compound extends to the synthesis of thionucleosides, where a sulfur atom replaces an oxygen atom in the nucleoside structure. For instance, it can be a precursor in the synthesis of 2',3'-didehydro-3'-deoxy-4-thiothymidine, a compound with potential biological activities. nih.gov The dibenzoate protection allows for selective modifications, such as the introduction of a thiol or disulfide function, which can be crucial for developing antiviral or antitumor agents. scielo.br

Probing Enzyme Substrate Specificity and Mechanistic Studies

The unique structural features of this compound and its derivatives make them valuable tools for investigating the interactions between substrates and enzymes. By modifying the natural nucleoside structure, researchers can gain insights into the binding requirements and catalytic mechanisms of various enzymes involved in nucleic acid metabolism.

Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) Interactions

Ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs) are a family of enzymes that play a crucial role in regulating extracellular nucleotide levels by hydrolyzing pyrophosphate and phosphodiester bonds. nih.govgoogleapis.com Thymidine-based probes are instrumental in studying the activity and selectivity of these enzymes. For example, a chemiluminescent probe for ENPP-1, a key member of this family, was developed using a thymidine monophosphate linked to a luminophore. nih.govacs.org While this compound itself is not the direct substrate in these probes, its derivatives, particularly at the phosphate (B84403) level, are central to the probe's design. The cleavage of the phosphodiester bond in the thymidine-containing substrate by ENPP-1 triggers a light-emitting reaction, allowing for highly sensitive detection of the enzyme's activity. nih.govnih.gov

The development of such probes has revealed important aspects of ENPP-1's substrate specificity. For instance, comparing the activation of different thymidine-based probes by ENPP-1 and alkaline phosphatase (ALP) demonstrated that subtle changes in the probe's structure could significantly enhance selectivity for ENPP-1. nih.gov These studies underscore the importance of modified nucleosides in developing specific assays for enzymes that are potential therapeutic targets in various diseases, including cancer. nih.govnih.gov

Thymidine Kinase Phosphorylation Studies

Thymidine kinase (TK) is a key enzyme in the salvage pathway of nucleotide synthesis, catalyzing the phosphorylation of thymidine to thymidine monophosphate (TMP). wikipedia.orgnih.gov The activity of this enzyme is often a target for antiviral and anticancer drugs. medchemexpress.com Modified nucleosides, including derivatives of thymidine, are frequently used to study the phosphorylation mechanism of TK and to screen for potential inhibitors.

EnzymeSubstrate/InhibitorKey Finding
Thymidine Kinase4-thiothymidine (B1630790) analogsLow susceptibility to phosphorylation correlates with weak anti-HIV activity. nih.gov
Thymidine KinaseAzodicarbonamideNon-competitively inhibits thymidine phosphorylating activity. nih.gov

Ribonucleoside 5'-diphosphate Reductase (RDPR) Inhibition Mechanisms

Ribonucleoside 5'-diphosphate reductase (RDPR) is a crucial enzyme in DNA synthesis, responsible for converting ribonucleoside diphosphates into their corresponding deoxyribonucleoside diphosphates. nih.gov This enzyme is a significant target for the development of anticancer and antiviral agents. mdpi.com Modified nucleosides play a vital role in elucidating the inhibition mechanisms of RDPR.

Studies have shown that 2'-substituted-2'-deoxyribonucleoside diphosphates can act as potent inhibitors of RDPR. scielo.br For example, 2'-deoxy-2'-thiouridine 5'-diphosphate, generated in situ from its disulfide precursor, has been found to be a powerful inhibitor of RDPR from E. coli. scielo.br The inhibition mechanism involves the reaction of the 2'-thiol group at the enzyme's active site. scielo.br Similarly, 2'-azido and 2'-chloro substituted ribonucleoside diphosphates have been shown to irreversibly inactivate the enzyme through specific interactions with its subunits. nih.gov While this compound is not a direct inhibitor, its use as a synthetic intermediate allows for the creation of these modified nucleosides that are essential for such mechanistic studies. scielo.br The synthesis of these inhibitors often involves protecting the 3' and 5' hydroxyl groups, a role perfectly suited for the dibenzoate derivative.

EnzymeInhibitorMechanism of Inhibition
Ribonucleoside 5'-diphosphate Reductase (RDPR)2'-deoxy-2'-thiouridine 5'-diphosphateReaction of the 2'-thiol group at the active site. scielo.br
Ribonucleoside 5'-diphosphate Reductase (RDPR)2'-deoxy-2'-chloro ribonucleoside diphosphatesIrreversible inactivation of the B1 subunit. nih.gov
Ribonucleoside 5'-diphosphate Reductase (RDPR)2'-deoxy-2'-azido ribonucleoside diphosphatesIrreversible inactivation of the B2 subunit by destroying the free radical. nih.gov

Development of Modified Nucleosides for Structural and Functional Nucleic Acid Investigations

This compound is a cornerstone in the synthesis of modified nucleosides that are subsequently incorporated into DNA and RNA oligonucleotides. ontosight.ai These modified nucleic acids are indispensable tools for investigating their structure, function, and interactions with other biomolecules. ontosight.ai The protection of the 3' and 5' hydroxyls by benzoyl groups is a critical step in many synthetic routes, enabling precise modifications to the sugar or base moieties. ontosight.aioup.com

One area of active research is the development of nucleoside analogs with altered sugar conformations to create nucleic acids with specific structural properties. For example, the synthesis of azabicyclic nucleosides, which lock the conformation of the nucleoside, has been reported. researchgate.net The synthesis of such complex structures often relies on intermediates where the hydroxyl groups are protected, and this compound can serve as such a protected building block. These conformationally restricted nucleosides, when incorporated into oligonucleotides, can provide valuable insights into the structural requirements for nucleic acid recognition and function.

Furthermore, the introduction of reporter groups, such as fluorescent labels, into nucleosides is another important application. ontosight.ai These labeled nucleosides can be incorporated into DNA or RNA probes to study biological processes like DNA replication and repair. The synthesis of these probes often requires the use of protected nucleosides like this compound to ensure that the labeling reaction occurs at the desired position.

Supramolecular Recognition and Host-Guest Chemistry

The principles of molecular recognition are fundamental to many biological processes. This compound and its derivatives can be utilized in the field of supramolecular chemistry to study the non-covalent interactions that govern the formation of host-guest complexes. The well-defined structure of the nucleoside, combined with the aromatic benzoyl groups, provides multiple sites for hydrogen bonding and π-π stacking interactions.

While direct studies on the supramolecular chemistry of this compound are not extensively documented in the provided search results, the broader context of nucleoside chemistry suggests its potential in this area. For instance, modified nucleosides are known to form self-assembled structures and to interact with synthetic receptors. The benzoyl groups in this compound could participate in aromatic stacking interactions, influencing the assembly of supramolecular structures.

Interactions with Artificial Nuclease Systems (e.g., Cerium(IV)-oligoDNA hybrids)

Artificial nucleases are synthetic molecules designed to cleave the phosphodiester backbone of DNA at specific sites, mimicking the function of natural restriction enzymes. Among the most studied are systems based on lanthanide ions, particularly Cerium(IV), which exhibits remarkable DNA-hydrolyzing activity. tsukuba.ac.jprsc.org Cerium(IV)-oligoDNA hybrids are a class of these artificial nucleases where a Ce(IV) complex is tethered to a DNA oligonucleotide. This oligonucleotide acts as a recognition element, binding to a complementary sequence on a target DNA strand and delivering the Ce(IV) complex to a specific location to induce site-selective cleavage. oup.com

The catalytic action of the Ce(IV) ion is potent, capable of hydrolyzing DNA under physiological conditions. tsukuba.ac.jp Mechanistic studies have revealed that the catalytically active species are often dinuclear hydroxo-clusters of the metal ion. tsukuba.ac.jp A key characteristic of many Ce(IV)-based systems, such as the Ce(IV)/EDTA complex, is their preferential hydrolysis of single-stranded DNA or structurally distorted regions within a duplex, such as gaps and bulges. nih.govoup.com This is because the phosphodiester linkages in these more flexible, unpaired regions are more accessible and susceptible to the Ce(IV) complex compared to those in a rigid, double-helical conformation. nih.govresearchgate.net

The incorporation of a modified nucleoside like this compound into an oligonucleotide sequence would be expected to significantly influence its interaction with a Ce(IV)-oligoDNA hybrid nuclease. The presence of the two bulky benzoate groups at the 3' and 5' positions would introduce considerable steric hindrance around the adjacent phosphodiester bonds. This steric bulk would likely shield the bonds from the approach of the Ce(IV) catalytic center, thereby conferring resistance to hydrolysis at that site.

This protective effect is analogous to how other chemical modifications can render nucleic acids resistant to natural nucleases. csic.es The benzoate groups, being much larger than the hydroxyls they replace, would not only block access to the backbone but could also induce localized conformational changes in the DNA structure. This alteration could either enhance or inhibit the binding of the artificial nuclease's recognition element, depending on the specific structural requirements of the system. Therefore, this compound can be utilized in research as a tool to probe the steric and conformational requirements of artificial nuclease activity and to design nuclease-resistant oligonucleotides.

Artificial Nuclease System Mechanism of Action Target Specificity Key Features
Cerium(IV)-oligoDNA hybrids Hydrolytic cleavage of phosphodiester bonds by Ce(IV) complex. oup.comSequence-specific, determined by the attached oligonucleotide. oup.comHydrolytic cleavage (no oxidative damage); preferential cleavage of single-stranded or distorted DNA. nih.gov
Zinc-Finger Nucleases (ZFNs) A DNA-binding zinc-finger domain fused to a non-specific FokI nuclease domain.Sequence-specific, defined by the engineered zinc-finger protein.Requires dimerization of two ZFNs to cleave the target site.
TALENs A DNA-binding domain from Transcription Activator-Like Effectors (TALEs) fused to the FokI nuclease.Highly specific, determined by the TALE repeat sequence.Generally higher specificity and lower off-target effects than ZFNs.
CRISPR-Cas9 An RNA-guided system where a guide RNA (gRNA) directs the Cas9 nuclease to the target DNA.Sequence-specific, determined by the gRNA sequence.High efficiency and ease of programming the target sequence.

Design of Chemiluminescent Probes

Chemiluminescence is the emission of light from a chemical reaction. This phenomenon is widely exploited in the development of highly sensitive detection methods in biology and medicine. Chemiluminescent probes are molecules that are dark until activated by a specific analyte or enzymatic activity, at which point they produce a light signal. A prominent class of such probes is based on the 1,2-dioxetane (B1211799) scaffold, particularly adamantylidene-dioxetanes.

The general mechanism for these "turn-ON" probes involves a 1,2-dioxetane molecule substituted with a phenolate (B1203915) group that is protected or "caged" by a trigger specific to the target analyte. nih.gov When the trigger is removed (e.g., by enzymatic cleavage), the resulting unstable phenolate-dioxetane species decomposes. nih.gov This decomposition pathway proceeds through a chemiexcitation process to generate a highly energetic, excited benzoate ester intermediate, which then decays to its ground state by emitting a photon of light. nih.gov

Nucleosides and nucleotides are frequently incorporated into the trigger portion of these probes to create sensors for enzymes that process nucleic acids, such as nucleases, phosphatases, and pyrophosphatases. For instance, a thymidine monophosphate group can be used as the trigger for detecting ectonucleotide pyrophosphatase 1 (ENPP-1). tsukuba.ac.jpnih.gov Upon enzymatic cleavage of the phosphodiester bond, the probe undergoes a self-immolative elimination to release the phenolate, initiating the chemiluminescent cascade. tsukuba.ac.jpnih.gov

This compound represents a valuable starting material or structural motif for the design of novel chemiluminescent probes. The benzoate groups themselves are central to the light-emitting part of the dioxetane mechanism. A synthetic strategy could involve the selective modification of one of the benzoate moieties on the thymidine scaffold. For example, one benzoate group could be functionalized with a linker and attached to the adamantyl-dioxetane core, while the other remains as part of the potential light-emitting species.

Alternatively, the dibenzoate structure could serve as a protected precursor in a multi-step synthesis. One ester could be selectively cleaved to allow for the attachment of the dioxetane luminophore, while the other is retained. The final probe's properties, such as the wavelength and quantum yield of the emitted light, can be fine-tuned by introducing different substituents onto the benzoate ring, an approach that has been shown to dramatically enhance chemiluminescence efficiency. nih.gov The inherent structure of this compound thus provides a versatile platform for synthetic chemists to build sophisticated and highly sensitive chemiluminescent tools for bioanalysis.

Probe Component Function Example from Literature
Luminophore The core structure that undergoes chemiexcitation to produce light.Adamantylidene-phenoxy-1,2-dioxetane. tsukuba.ac.jp
Emitter The species that is generated in an excited state and emits the photon.Excited benzoate ester derivative. nih.gov
Trigger An analyte-specific group that masks the luminophore until cleaved.Thymidine monophosphate (for ENPP-1). nih.gov
Self-immolative linker A spacer that spontaneously dissociates after trigger cleavage to release the active luminophore.p-aminobenzyl alcohol-based linkers.

Q & A

Q. What are the optimal synthetic routes for Thymidine,3',5'-dibenzoate, and how can purity be validated?

this compound is typically synthesized via esterification of thymidine with benzoyl chloride derivatives under anhydrous conditions. Key steps include:

  • Protection of reactive groups : Use trimethylsilyl (TMS) protecting groups for hydroxyl moieties to prevent side reactions .
  • Esterification : React thymidine with 3,5-dibenzoic acid chloride in pyridine or DMF, with catalytic DMAP .
  • Purity validation : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^{13}C NMR for structural confirmation. Cross-reference spectral data with libraries like NIST Chemistry WebBook .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve crystal structure parameters (e.g., space group P1P1, unit cell dimensions a=8.1132A˚a = 8.1132 \, \text{Å}, b=10.9796A˚b = 10.9796 \, \text{Å}) to confirm stereochemistry .
  • Mass spectrometry (HRMS) : Compare experimental m/zm/z with theoretical values (e.g., C27H30N2O8C_{27}H_{30}N_2O_8, Mw=522.54g/molM_w = 522.54 \, \text{g/mol}).
  • Thermogravimetric analysis (TGA) : Assess thermal stability; dibenzoate esters typically degrade above 280C280^\circ \text{C} .

Q. How is this compound used in DNA synthesis assays?

  • BrdU replacement : Incorporate into S-phase cells via thymidine kinase, followed by anti-BrdU antibodies for detection. Optimize concentration (e.g., 0.110μM0.1–10 \, \mu\text{M}) to avoid cytotoxicity .
  • Flow cytometry : Quantify S-phase cells using propidium iodide co-staining. Validate with negative controls (e.g., thymidine-free media).

Q. What storage conditions ensure stability of this compound?

  • Temperature : Store at 20C-20^\circ \text{C} in amber vials to prevent photodegradation.
  • Solubility : Dissolve in anhydrous DMSO (>99.9%>99.9\% purity) for long-term stock solutions. Avoid aqueous buffers to minimize hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in kinase activation?

  • PKC isoform profiling : Use in vitro kinase assays with 32^{32}P-ATP. Compare activity to Ingenol 3,20-dibenzoate (EC50_{50} = 485 nM for UT-7/EPO proliferation) .
  • Molecular docking : Utilize crystal structure data (e.g., triclinic P1P1 symmetry) to model interactions with PKC’s C1 domain .

Q. What structural modifications enhance this compound’s bioactivity?

  • Phosphonate analogs : Replace benzoate with methylenediphosphonate groups (e.g., C11H19N2O13P3C_{11}H_{19}N_2O_{13}P_3, CAS 24716-71-0) to improve metabolic stability .
  • SAR studies : Test derivatives with halogenated (e.g., 3,5-dichloro) or methoxy-substituted benzoates for enhanced NK cell degranulation .

Q. How should researchers address contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., A549 vs. H1299) to rule out cell-specific effects .
  • Batch variability : Document reagent sources (e.g., manufacturer, lot number) and purity (>95%>95\% by HPLC) to ensure reproducibility .

Q. Can computational models predict this compound’s pharmacokinetics?

  • ADMET prediction : Use tools like SwissADME to estimate logP (2.83.22.8–3.2), blood-brain barrier permeability (1.2-1.2), and CYP450 inhibition.
  • MD simulations : Simulate solvation in lipid bilayers using GROMACS, leveraging crystallographic density maps .

Q. What in vivo models are suitable for studying this compound’s anti-anemic effects?

  • 5-Fluorouracil-induced anemia : Administer 20μg/mouse20 \, \mu\text{g/mouse} (i.p., days 3, 7, 11) and measure reticulocyte counts via flow cytometry .
  • Toxicokinetics : Quantify plasma exposure (AUC024h_{0–24h}) using LC-MS/MS, ensuring LOD < 1 ng/mL.

Q. How do dibenzoate esters compare to other thymidine analogs in nucleoside research?

  • Metabolic stability : Compare hydrolysis rates in human serum vs. thymidine-5'-triphosphate analogs (e.g., t1/2t_{1/2} = 2.5 h vs. 0.8 h) .
  • Enzymatic incorporation : Test DNA polymerase θ selectivity using 3^3H-labeled dibenzoate in primer extension assays .

Methodological Notes

  • Data reporting : Include raw spectra, crystallographic RR-factors, and statistical analysis in appendices .
  • Ethical compliance : Adhere to ICMJE guidelines for chemical safety and animal welfare documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.